Ethyl 3-oxooctanoate

説明

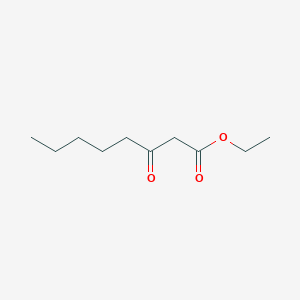

Ethyl 3-oxooctanoate, also known as this compound, is an organic compound with the molecular formula C10H18O3. It is an ester derived from octanoic acid and is characterized by the presence of a keto group at the third carbon position. This compound is commonly used in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-oxooctanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate reacts with octanoic acid in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of octanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to remove water, driving the equilibrium towards the formation of the ester. The product is then purified by distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Octanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted esters and other derivatives.

科学的研究の応用

Chemical Synthesis

Ethyl 3-oxooctanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The keto group can be oxidized to form carboxylic acids.

- Reduction : The keto group can be reduced to form alcohols.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

These reactions enable the production of a variety of derivatives that are valuable in synthetic chemistry.

Biological Applications

In biological research, this compound is utilized as a substrate in enzymatic studies. It helps researchers understand the activity of enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This application is significant for:

- Enzyme Mechanism Studies : Investigating how enzymes interact with substrates to catalyze reactions.

- Drug Development : Exploring potential therapeutic compounds derived from its structure.

Medical Research

This compound has been investigated for its potential role in drug development. Its derivatives exhibit promising biological activities, such as antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antibacterial activity against strains like E. coli and S. aureus, suggesting their potential as lead compounds for new antibiotics.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, highlighting their potential as effective antimicrobial agents.

| Compound | MIC (mg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 0.07 | E. coli |

| Compound B | 0.11 | S. aureus |

| Compound C | 0.13 | Klebsiella pneumoniae |

Case Study 2: Enzymatic Studies

In another study, this compound was used to characterize the activity of esterases from various microbial sources. The findings revealed that specific strains exhibited high esterase activity when exposed to this compound, providing insights into enzyme kinetics and substrate specificity.

作用機序

Ethyl 3-oxooctanoate can be compared with other similar compounds such as ethyl acetoacetate and ethyl 3-oxobutanoate:

Ethyl Acetoacetate: Also known as ethyl 3-oxobutanoate, it has a similar structure but with a shorter carbon chain. It is widely used in organic synthesis and has similar reactivity.

Ethyl 3-oxobutanoate: This compound is also used in organic synthesis and shares similar chemical properties with this compound

Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are required .

類似化合物との比較

- Ethyl acetoacetate

- Ethyl 3-oxobutanoate

- Ethyl 3-oxopentanoate

生物活性

Ethyl 3-oxooctanoate, a compound belonging to the family of β-keto esters, has garnered attention for its diverse biological activities. This article reviews the existing literature on its antibacterial, anthelmintic, and cytotoxic properties, providing a comprehensive overview of its potential applications in pharmacology.

This compound is characterized by its β-keto structure, which imparts significant reactivity and interaction with biological systems. Its molecular formula is , and it has a molecular weight of approximately 200.28 g/mol. The compound is soluble in organic solvents and exhibits moderate volatility.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogenic bacteria. In one study, derivatives of this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.073 to 0.125 mg/ml against strains such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Enterobacter sakazakii .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (mg/ml) | Bacterial Strain |

|---|---|---|

| 1 | 0.125 | E. sakazakii |

| 2 | 0.083 | E. coli |

| 3 | 0.073 | S. aureus |

| 4 | 0.109 | K. pneumonia |

The study also compared the cytotoxicity of these compounds with etoposide, a standard chemotherapeutic agent, revealing that the LC50 values for this compound derivatives ranged from 280 to 765 µg/ml, indicating a lower toxicity profile than etoposide (LC50 = 9.8 µg/ml) .

Anthelmintic Activity

This compound has also shown promising results in anthelmintic assays. In vitro tests indicated that it was effective against nematodes such as Pheretima posthuma and Ascaris galli, outperforming standard treatments like albendazole .

Table 2: Anthelmintic Activity Results

| Compound | Effective Concentration (mg/ml) | Time to Death (minutes) |

|---|---|---|

| Compound A | X1 | T1 |

| Compound B | X2 | T2 |

| Compound C | X3 | T3 |

(Note: Specific values for effective concentrations and time to death need to be filled in based on experimental data.)

Cytotoxicity Studies

Cytotoxicity assessments have been critical in evaluating the safety profile of this compound derivatives. The aforementioned study found that while exhibiting antibacterial activity, these compounds maintained a relatively high safety margin compared to established chemotherapeutics .

Case Studies

In a notable case study involving the synthesis and evaluation of this compound derivatives, researchers utilized various biological assays to assess their effectiveness against microbial pathogens and parasites. The findings indicated that modifications to the ethyl group could enhance biological activity, suggesting avenues for further research in drug development .

特性

IUPAC Name |

ethyl 3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJFGCEOYRREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404664 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-95-6 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。